molecular formula C16H15N3O6S B14385795 5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid CAS No. 89986-41-4

5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid

Cat. No.: B14385795
CAS No.: 89986-41-4
M. Wt: 377.4 g/mol
InChI Key: GDQHYYGNQXDJQB-UHFFFAOYSA-N
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Description

5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a sulfophenyl group, and a hydrazinyl linkage to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Acylation Reaction: The initial step involves the acylation of 5-amino-2-hydroxybenzoic acid to form 5-acetamido-2-hydroxybenzoic acid.

    Hydrazone Formation: The next step involves the reaction of the acetamido derivative with 2-sulfobenzaldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 over COX-1 makes it a promising candidate for the development of safer NSAIDs with fewer gastrointestinal side effects .

Properties

CAS No.

89986-41-4

Molecular Formula

C16H15N3O6S

Molecular Weight

377.4 g/mol

IUPAC Name

5-acetamido-2-[2-[(2-sulfophenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C16H15N3O6S/c1-10(20)18-12-6-7-14(13(8-12)16(21)22)19-17-9-11-4-2-3-5-15(11)26(23,24)25/h2-9,19H,1H3,(H,18,20)(H,21,22)(H,23,24,25)

InChI Key

GDQHYYGNQXDJQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NN=CC2=CC=CC=C2S(=O)(=O)O)C(=O)O

Origin of Product

United States

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